molecular formula C6H2Br2N2O B13139701 2,4-Dibromooxazolo[4,5-c]pyridine

2,4-Dibromooxazolo[4,5-c]pyridine

Cat. No.: B13139701
M. Wt: 277.90 g/mol
InChI Key: DLLQOVSHQPPWEF-UHFFFAOYSA-N
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Description

2,4-Dibromooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with bromine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with bromine in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminooxazolo[4,5-c]pyridine derivatives.

Scientific Research Applications

2,4-Dibromooxazolo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2,4-Dibromooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Similar in structure but with an imidazole ring instead of an oxazole ring.

    Thiazolo[4,5-c]pyridine: Contains a thiazole ring fused to the pyridine ring.

    Pyrazolo[4,5-c]pyridine: Features a pyrazole ring fused to the pyridine ring.

Uniqueness

2,4-Dibromooxazolo[4,5-c]pyridine is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C6H2Br2N2O

Molecular Weight

277.90 g/mol

IUPAC Name

2,4-dibromo-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H2Br2N2O/c7-5-4-3(1-2-9-5)11-6(8)10-4/h1-2H

InChI Key

DLLQOVSHQPPWEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=N2)Br)Br

Origin of Product

United States

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